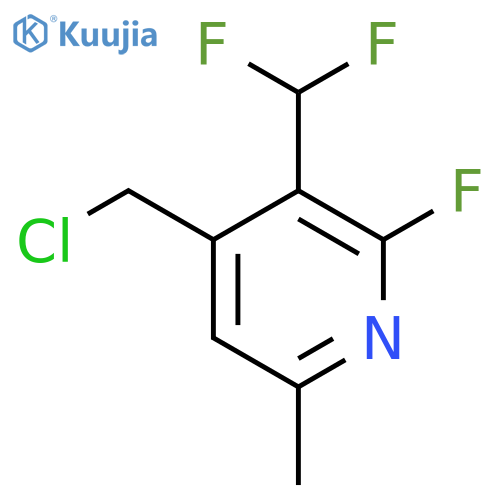Cas no 1805440-48-5 (4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine)

1805440-48-5 structure
商品名:4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine
CAS番号:1805440-48-5
MF:C8H7ClF3N
メガワット:209.596091508865
CID:4805800
4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine
-
- インチ: 1S/C8H7ClF3N/c1-4-2-5(3-9)6(7(10)11)8(12)13-4/h2,7H,3H2,1H3
- InChIKey: ZECAGQUBUMFZHQ-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(C)=NC(=C1C(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029032483-500mg |
4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine |
1805440-48-5 | 95% | 500mg |
$1,752.40 | 2022-04-01 | |
| Alichem | A029032483-1g |
4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine |
1805440-48-5 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
| Alichem | A029032483-250mg |
4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine |
1805440-48-5 | 95% | 250mg |
$1,078.00 | 2022-04-01 |
4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine 関連文献
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
1805440-48-5 (4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine) 関連製品
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
